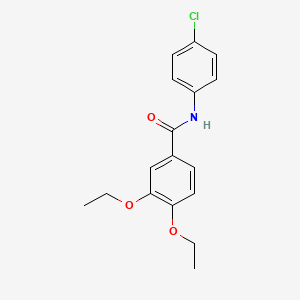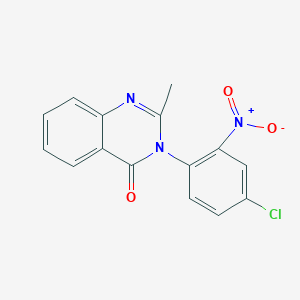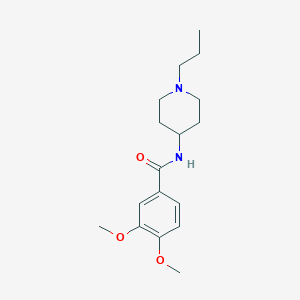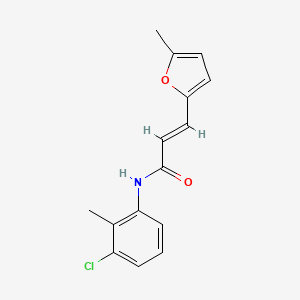![molecular formula C17H13ClN2OS B5868656 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide is not fully understood, but it is believed to work by inhibiting the lysosomal degradation pathway. This can lead to the accumulation of autophagosomes, which can then be targeted for destruction by other cellular pathways. This can lead to the death of cancer cells, as well as other types of cells that rely on autophagy for survival.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for a range of inflammatory diseases, including rheumatoid arthritis and lupus. It has also been shown to have anti-malarial properties, and has been used as a treatment for malaria.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its well-established safety profile. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied in humans and animals, and has been shown to be relatively safe at therapeutic doses. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired effects at therapeutic doses, and can limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. One area of research is in the development of more potent analogues of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is in the development of new methods for delivering 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide to specific cells or tissues. This could increase the effectiveness of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide as a treatment, while reducing the risk of side effects. Finally, there is a need for further research into the mechanisms of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, in order to better understand how it works and how it can be used most effectively in the treatment of disease.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with 4-chlorophenylthiourea to form the intermediate compound 2-[(4-chlorophenyl)thio]-8-chloroquinoline. Finally, this intermediate is reacted with acetic anhydride to form the final product, 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide.
科学研究应用
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have anti-cancer properties, and has been studied as a potential treatment for a wide range of cancers, including breast cancer, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXVNVEPHLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
